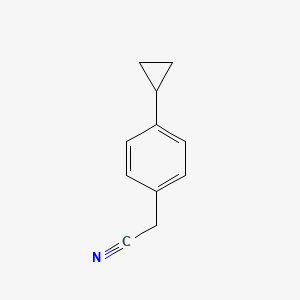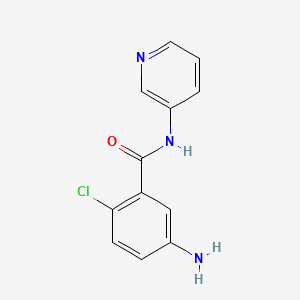
Ethyl beta-carboline-1-propionate
Descripción general
Descripción
Ethyl beta-carboline-1-propionate is an organic compound belonging to the beta-carboline family of alkaloids. These compounds are characterized by their tricyclic structure, which includes a pyridine-fused indole framework. Beta-carbolines are widely distributed in nature and are known for their diverse biological activities, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties .
Mecanismo De Acción
Target of Action
Ethyl beta-carboline-1-propionate, like other beta-carbolines, primarily targets the GABA-A receptor complex , acting on the benzodiazepine site . The GABA-A receptor is a 7-transmembrane G-protein coupled receptor associated with G_i proteins .
Mode of Action
Beta-carbolines are known to have an inverse agonist action at the GABA-A receptor complex . This means they possess properties opposite to those of benzodiazepines, which are agonists at this receptor .
Biochemical Pathways
The action of beta-carbolines, including this compound, affects the GABAergic system . Precursor compounds for the biosynthesis of beta-carbolines include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates .
Pharmacokinetics
Beta-carbolines are known to be metabolized efficiently .
Result of Action
Beta-carbolines show convulsive properties when administered at high doses, anxiogenic properties at moderate doses, and learning-enhancing effects at low doses . These effects suggest a possible physiological relationship, through the GABA-A receptor channel, between memory processes, anxiety, and ultimately, in pathological states, epileptic seizures .
Action Environment
Environmental factors such as alcohol consumption and smoking can affect the biosynthesis and biodegradation of beta-carbolines . Alcohol consumption increases the biosynthesis of harman, a type of beta-carboline, which induces voluntary alcohol intake possibly by increasing the activity of dopamine neurons of the mesolimbic system . On the other hand, smoking induces the biodegradation of beta-carbolines .
Análisis Bioquímico
Biochemical Properties
Ethyl beta-carboline-1-propionate plays a significant role in biochemical reactions, particularly those involving the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as a modulator. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . Additionally, this compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition results in increased levels of these neurotransmitters, contributing to its neuroprotective properties.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating GABA receptor activity, leading to altered neuronal excitability and neurotransmitter release . This modulation can impact gene expression, particularly genes involved in synaptic plasticity and neuroprotection. Furthermore, this compound affects cellular metabolism by inhibiting MAO, resulting in increased levels of serotonin and dopamine, which play crucial roles in mood regulation and cognitive function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with GABA receptors and MAO. By binding to GABA receptors, it enhances the receptor’s affinity for GABA, leading to increased inhibitory neurotransmission . This action is responsible for its anxiolytic and sedative effects. Additionally, this compound inhibits MAO by binding to its active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition results in elevated levels of these neurotransmitters, contributing to its neuroprotective properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat . In in vitro studies, this compound has shown sustained effects on neuronal cells over several hours, with its anxiolytic and sedative properties persisting throughout the duration of the experiments . In in vivo studies, long-term administration of this compound has demonstrated neuroprotective effects, with improvements in cognitive function and mood regulation observed over weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as motor impairment and respiratory depression . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of hydroxylated derivatives . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys. The compound’s interaction with MAO also influences metabolic flux, leading to increased levels of serotonin and dopamine . This modulation of neurotransmitter metabolism contributes to its neuroprotective and mood-regulating effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins, facilitating its uptake into neuronal cells. Once inside the cells, this compound can accumulate in specific subcellular compartments, such as the mitochondria, where it exerts its neuroprotective effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial proteins and enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. Within the mitochondria, the compound can modulate mitochondrial function, leading to enhanced energy production and protection against oxidative stress .
Métodos De Preparación
The synthesis of ethyl beta-carboline-1-propionate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of tryptamine derivatives with aldehydes, followed by esterification to introduce the ethyl propionate group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and esterification steps .
Industrial production methods for beta-carboline derivatives may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Ethyl beta-carboline-1-propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl beta-carboline-1-propionate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex beta-carboline derivatives, which are of interest for their diverse biological activities.
Biology: The compound is studied for its potential effects on various biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety, epilepsy, and cancer.
Comparación Con Compuestos Similares
Ethyl beta-carboline-1-propionate can be compared with other beta-carboline derivatives, such as:
Methyl beta-carboline-3-carboxylate: Known for its anxiogenic and convulsive properties.
Harmaline: Exhibits sedative and hallucinogenic effects.
Harmine: Known for its potential therapeutic effects in neurodegenerative diseases and cancer.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other beta-carboline derivatives .
Propiedades
IUPAC Name |
ethyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15(19)8-7-14-16-12(9-10-17-14)11-5-3-4-6-13(11)18-16/h3-6,9-10,18H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYJHIRYQUBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3038732.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)




![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)



![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)

